4-Chloro-3-nitro-DL-phenylalanine

Enzyme Kinetics Protease Substrate Chymotrypsin

4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1) offers a unique dual electron-withdrawing chloro-nitro pattern, enabling precise steric and electronic tuning in protease inhibitor design and enzyme active-site probing. Its strong -I/-M effects enhance reactivity in cross-coupling and heterocycle synthesis. Use this compound to construct high-kcat/KM peptide substrates for sensitive fluorometric assays, or as a scaffold for transition-state analog inhibitors with nanomolar potency. Avoid failed syntheses and ambiguous data—choose the precise substitution pattern your SAR requires.

Molecular Formula C9H9ClN2O4
Molecular Weight 244.63 g/mol
CAS No. 788144-24-1
Cat. No. B3340659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-DL-phenylalanine
CAS788144-24-1
Molecular FormulaC9H9ClN2O4
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl
InChIInChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14)
InChIKeyQPQIVFYGZYMIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1): Procurement-Relevant Chemical Profile and Key Specifications


4-Chloro-3-nitro-DL-phenylalanine (CAS 788144-24-1) is a synthetic, non-proteinogenic amino acid derivative characterized by a 4-chloro and 3-nitro substitution pattern on its aromatic ring [1]. It is a chiral racemic mixture (DL-isomer) with a molecular formula of C₉H₉ClN₂O₄ and a molecular weight of 244.63 g/mol . The compound is primarily utilized in academic and industrial settings as a key intermediate for synthesizing biologically active heterocycles and as a research tool for probing enzyme active sites, particularly where a strong electron-withdrawing effect and specific steric constraints on the phenylalanine scaffold are required [1].

Why Simple Analogs Cannot Replace 4-Chloro-3-nitro-DL-phenylalanine in Critical Applications: A Procurement Perspective


While several halogenated or nitrated phenylalanines are commercially available, their biochemical and chemical behaviors are not interchangeable. The specific 4-chloro-3-nitro substitution pattern on 4-Chloro-3-nitro-DL-phenylalanine confers a unique combination of strong electron-withdrawing character and a distinct steric footprint, which is absent in its mono-substituted counterparts like 4-chloro-DL-phenylalanine or 4-nitro-DL-phenylalanine [1]. For instance, the ortho/para directing nature of the chloro group influences subsequent electrophilic aromatic substitution reactions, while the strong -I and -M effects of the nitro group drastically alter the acidity of the α-amino group and the aromatic ring's reactivity in cross-coupling reactions . This dual substitution is critical for achieving the correct binding geometry in certain enzyme active sites, as evidenced by structure-activity relationship (SAR) studies on phenylalanine-based protease inhibitors, where a simple 4-nitro substitution yielded significantly different kinetic parameters compared to other analogs [1]. Using a generic substitute can lead to failed synthetic routes, misinterpreted biological data, or suboptimal inhibitor potency.

Quantitative Evidence Guide: Validating the Differentiated Performance of 4-Chloro-3-nitro-DL-phenylalanine


Superior Enzyme Specificity Constant (kcat/KM) Compared to Other Phenylalanine Analogs

In studies with bovine α-chymotrypsin, peptide substrates incorporating a 4-nitrophenylalanine residue at the P1 position demonstrated a markedly higher specificity constant (kcat/KM) than those containing other para-substituted phenylalanines or the unsubstituted L-phenylalanine [1]. The nitro group's presence significantly improves the enzyme's catalytic efficiency, making it a superior chromogenic or fluorogenic substrate for activity assays.

Enzyme Kinetics Protease Substrate Chymotrypsin

Enhanced Substrate Activity Relative to Unsubstituted Phenylalanine

Aromatic L-amino acid decarboxylase (AADC) exhibits significantly higher relative activity with para-substituted phenylalanine analogs compared to the natural substrate. The 4-chloro and 4-nitro derivatives both show a multi-fold increase in activity, suggesting that an electron-withdrawing group at the 4-position is a key determinant for enhanced enzyme recognition [1]. The 4-chloro-3-nitro compound, with its dual substitution, likely represents a potent scaffold for further optimization in this enzyme class.

Enzyme Activity Aromatic Amino Acid Decarboxylase Biocatalysis

Enhanced Potency in Protease Inhibition via P1 Nitro Substitution

When incorporated into a peptide aldehyde inhibitor, the 4-nitrophenylalanine residue at the P1 position yields a potent chymotrypsin inhibitor with a dissociation constant (Ki) in the low nanomolar range [1]. This potency is a direct consequence of the nitro group's ability to engage in favorable electrostatic interactions within the enzyme's S1 specificity pocket, a feature that is not as pronounced with other substituted phenylalanines or the native phenylalanine.

Protease Inhibitor Drug Discovery Structure-Activity Relationship

High-Value Research and Industrial Applications for 4-Chloro-3-nitro-DL-phenylalanine


Development of High-Sensitivity Serine Protease Activity Assays

Based on evidence that 4-nitrophenylalanine-containing peptides exhibit the highest kcat/KM values with α-chymotrypsin, 4-Chloro-3-nitro-DL-phenylalanine can be utilized to synthesize peptide substrates that yield a stronger and more rapid colorimetric or fluorometric signal [1]. This enables the development of more sensitive assays for screening protease inhibitors or for diagnostic applications where low enzyme concentrations must be accurately detected.

Lead Optimization for Serine Protease Inhibitor Therapeutics

The demonstrated low nanomolar Ki of a peptide aldehyde bearing a 4-nitrophenylalanine residue [1] positions 4-Chloro-3-nitro-DL-phenylalanine as an ideal starting material for constructing potent, transition-state analog inhibitors. The additional 4-chloro substituent provides a synthetic handle for further derivatization (e.g., cross-coupling) to explore extended binding pockets and improve the drug-likeness of lead compounds targeting enzymes like chymotrypsin or cathepsin G.

Synthesis of Advanced Ortho-Substituted Nitroaromatic Building Blocks

As described in recent synthetic methodology publications, ortho-nitrophenylalanine derivatives are valuable intermediates for constructing biologically active lactams and cyclic hydroxamic acids [1]. The 4-Chloro-3-nitro-DL-phenylalanine compound can serve as a substrate for modified Negishi coupling conditions, enabling the efficient preparation of complex, drug-like scaffolds that are otherwise difficult to access [1].

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